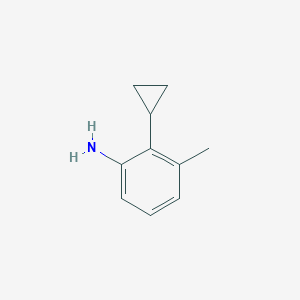
2-Cyclopropyl-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3-methylaniline is an organic compound with the molecular formula C10H13N It consists of a cyclopropyl group and a methyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-methylaniline can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-methylaniline with cyclopropylmagnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Buchwald-Hartwig coupling method. Additionally, other methods such as the reduction of nitroarenes or direct nucleophilic substitution reactions can be employed, depending on the availability of starting materials and desired production scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmaceutical lead compound.
Medicine: Investigation of its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-3-methylaniline involves its interaction with specific molecular targets. For instance, it undergoes N-dealkylation catalyzed by cytochrome P450 enzymes. This reaction involves two steps: Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, followed by decomposition to yield cyclopropanone and N-methylaniline . The electron delocalization effect of the πPh-πC-N conjugated system plays a significant role in this process .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclopropyl-N-methylaniline: Similar structure but with different substitution patterns.
Cyclopropylamine: Lacks the aniline ring.
3-Methylaniline: Lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-3-methylaniline is unique due to the presence of both cyclopropyl and methyl groups on the aniline ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-cyclopropyl-3-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-9(11)10(7)8-5-6-8/h2-4,8H,5-6,11H2,1H3 |
Clave InChI |
JUWPGNCVYJUDLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















